molecular formula C24H20N2O5S B11599164 4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide

Cat. No.: B11599164
M. Wt: 448.5 g/mol
InChI Key: CROXSUJZMYJLQH-ROMGYVFFSA-N
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Description

4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a hydroxyphenyl group, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, such as Friedel-Crafts acylation or cyclization reactions.

    Introduction of Functional Groups: The hydroxyphenyl and ethoxy groups can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Coupling Reactions: The final coupling step involves the reaction of the naphthalene intermediate with the sulfonamide derivative under specific conditions, such as the use of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE: This compound has a similar structure but with a methyl group instead of the naphthalene core.

    4-ETHOXY-N-(4-HYDROXYPHENYL)-BENZENESULFONAMIDE: This compound lacks the naphthalene core and has a simpler structure.

Uniqueness

The uniqueness of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE lies in its complex structure, which includes multiple functional groups and a naphthalene core. This complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

(NZ)-4-ethoxy-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C24H20N2O5S/c1-2-31-18-11-13-19(14-12-18)32(29,30)26-22-15-23(25-16-7-9-17(27)10-8-16)24(28)21-6-4-3-5-20(21)22/h3-15,25,27H,2H2,1H3/b26-22-

InChI Key

CROXSUJZMYJLQH-ROMGYVFFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O

Origin of Product

United States

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